2-(4-biphenylyloxy)-N-cyclohexylpropanamide
Overview
Description
2-(4-biphenylyloxy)-N-cyclohexylpropanamide, commonly known as BCH, is a synthetic compound that belongs to the family of amides. BCH has been extensively studied for its potential application in the field of neuroscience due to its ability to modulate the activity of the gamma-aminobutyric acid (GABA) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and the modulation of its activity has been linked to various neurological disorders.
Mechanism of Action
BCH modulates the activity of the 2-(4-biphenylyloxy)-N-cyclohexylpropanamide receptor by binding to a specific site on the receptor, known as the benzodiazepine site. This binding enhances the activity of the receptor, leading to an increase in the inhibitory effect of this compound. The modulation of the this compound receptor by BCH has been shown to have anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
BCH has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. The compound has also been shown to increase the duration of sleep in rats. These effects are believed to be due to the modulation of the this compound receptor by BCH.
Advantages and Limitations for Lab Experiments
BCH has several advantages for lab experiments. The compound is readily available and has been extensively studied, making it a reliable tool for research. The compound is also highly selective for the benzodiazepine site on the 2-(4-biphenylyloxy)-N-cyclohexylpropanamide receptor, making it a useful tool for studying the role of the receptor in various neurological disorders.
However, BCH also has some limitations for lab experiments. The compound has low solubility in water, which can make it difficult to administer to animals. The compound also has a short half-life, which can limit its effectiveness in experiments that require long-term administration.
Future Directions
For the study of BCH include the development of new drugs that target the 2-(4-biphenylyloxy)-N-cyclohexylpropanamide receptor and the study of its pharmacokinetics and pharmacodynamics.
Scientific Research Applications
BCH has been extensively studied for its potential application in the field of neuroscience. The compound has been shown to modulate the activity of the 2-(4-biphenylyloxy)-N-cyclohexylpropanamide receptor, which is involved in various neurological disorders such as anxiety, epilepsy, and insomnia. BCH has been used to study the role of the this compound receptor in these disorders and to develop new drugs that target the receptor.
properties
IUPAC Name |
N-cyclohexyl-2-(4-phenylphenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16(21(23)22-19-10-6-3-7-11-19)24-20-14-12-18(13-15-20)17-8-4-2-5-9-17/h2,4-5,8-9,12-16,19H,3,6-7,10-11H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRCMCOCKDVLOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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